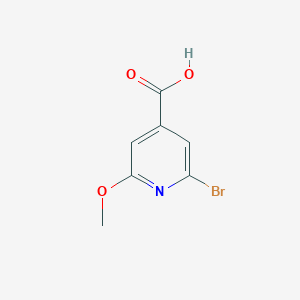

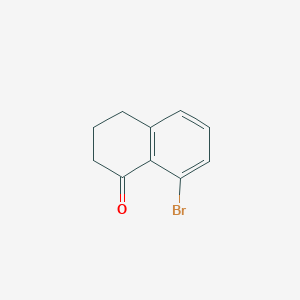

2-Bromo-6-methoxyisonicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-6-methoxyisonicotinic acid is a compound that is closely related to various brominated and methoxylated aromatic compounds, which have been studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to this compound.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through regioselective bromination reactions. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was performed using bromine in acetic acid, yielding an 84% success rate . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions including methoxylation, oxidation, and nucleophilic substitution, culminating in an overall yield of 67% . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the influence of substituents on the geometry of the molecule. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . The electron-withdrawing nature of the bromine atom and the electron-donating properties of the methoxy group are evident from the bond angles observed in the molecule. These structural features are crucial for understanding the reactivity and interaction of the molecule with other chemical entities.

Chemical Reactions Analysis

The reactivity of brominated and methoxylated compounds is influenced by the presence of these functional groups. Bromine is a good leaving group, which facilitates nucleophilic substitution reactions, as seen in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . The methoxy group can also participate in reactions, serving as a directing group in electrophilic aromatic substitution. The chemical behavior of this compound would likely be similar, with the potential for various organic transformations based on the reactivity of the bromo and methoxy groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are often studied using spectroscopic techniques and computational methods. The experimental vibrational spectra (Raman, infrared) and DFT calculations on monomeric and dimeric structures of bromonicotinic acids provide detailed information on the vibrational assignments and intermolecular hydrogen bonds . These studies help in understanding the stability, reactivity, and potential intermolecular interactions of such compounds. The physical properties such as melting point, boiling point, solubility, and crystalline structure are also influenced by the molecular geometry and the nature of substituents.

科学的研究の応用

Fluorescent Labeling in HPLC Analysis

2-Bromo-6-methoxynaphthalene, a derivative of 2-Bromo-6-methoxyisonicotinic acid, has been utilized as a fluorescent labeling reagent in high-performance liquid chromatography (HPLC) for the analysis of carboxylic acids. This application is particularly useful in the separation and detection of biologically active carboxylic acids, such as fatty acids and bile acids, in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).

Synthesis of Anti-inflammatory Agents

This compound plays a crucial role as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). It has been used in the preparation of agents like nabumetone and naproxen, highlighting its significance in the pharmaceutical industry (Xu & He, 2010).

Analysis in Pharmaceuticals and Cosmetics

The compound has found application in the analysis of dicarboxylic acids in pharmaceuticals and cosmetics. Its utility as a prechromatographic fluorescent labeling reagent for dicarboxylic acids analysis underscores its versatility and importance in quality control processes (Gatti, Andrisano, Di Pietra, & Cavrini, 1995).

Synthesis of Pyridines

This compound has been used in the synthesis and metallation of anilides, leading to the preparation of 2, 3, 4-trisubstituted pyridines. This application demonstrates its utility in organic synthesis, particularly in creating complex organic structures (Epsztajn, Bieniek, Płotka, & Suwald, 1989).

Safety and Hazards

The safety information for 2-Bromo-6-methoxyisonicotinic acid indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

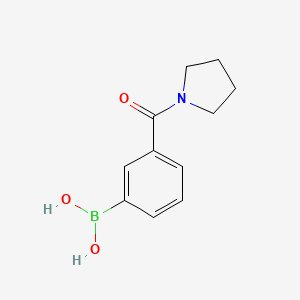

IUPAC Name |

2-bromo-6-methoxypyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWQBBSWODQKLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465826 |

Source

|

| Record name | 2-Bromo-6-methoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

853029-93-3 |

Source

|

| Record name | 2-Bromo-6-methoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)